2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with chloro and fluoro groups, and a sulfanyl-acetamide moiety.
Preparation Methods
The synthesis of 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves several stepsThe final step involves the formation of the sulfanyl-acetamide moiety . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the pyrazinone core and sulfanyl-acetamide moiety contribute to its overall activity . The exact pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include:
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide Compared to these compounds, 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the pyrazinone core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-12-4-2-3-5-16(12)23-17(25)11-27-18-19(26)24(9-8-22-18)13-6-7-15(21)14(20)10-13/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSVTLMLTYIIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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